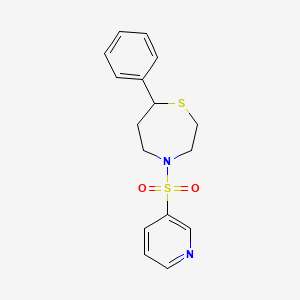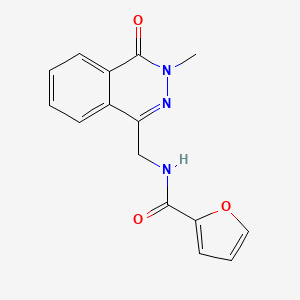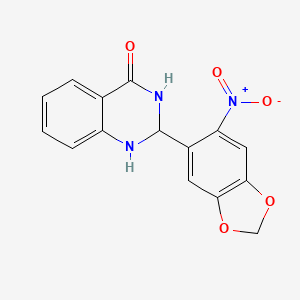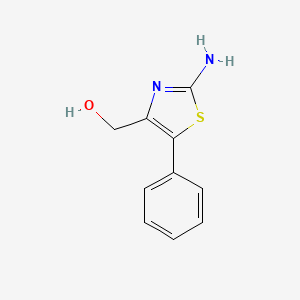![molecular formula C10H13ClFN B2514946 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride CAS No. 2097938-75-3](/img/structure/B2514946.png)
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been investigated for various biological activities and properties. For instance, fluorinated derivatives of benzazepines have been prepared with high affinity for dopamine D1 receptors, indicating potential applications in positron emission tomography (PET) imaging for neurological studies . Additionally, the synthesis of related compounds with fluorinated side chains has been explored, showing relevance in receptor affinity and selectivity, particularly as NMDA and α1 receptor antagonists .
Synthesis Analysis
The synthesis of related benzazepine compounds involves various chemical strategies. For example, a stereoselective synthesis of a fluorinated benzazepine was achieved through intramolecular 1,3-dipolar cycloaddition of a nitrone derived from the corresponding aniline . Another synthesis approach yielded a chlorinated benzazepine derivative with high efficiency, utilizing sulfuric acid and optimizing reactant ratios . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride.
Molecular Structure Analysis
The molecular structure of benzazepine derivatives has been characterized using techniques such as X-ray powder diffraction (XRPD). For instance, a fluorinated epoxybenzo[b]azepine was found to crystallize in a monoclinic system with specific unit-cell parameters . Additionally, the isomorphism of hydroxyvinyl benzazepine analogs was studied, revealing variations in unit-cell dimensions and intermolecular interactions, which are not strictly isostructural . These findings provide insights into the structural characteristics that could be expected for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of benzazepine derivatives can be inferred from their interactions with biological targets. Fluorinated benzazepines have been shown to exhibit selective affinity for dopamine D1 receptors over D2 and 5-HT2 receptors . Furthermore, modifications in the benzazepine structure, such as the introduction of fluorine atoms, have been associated with changes in receptor affinity and selectivity, as well as biological activity, such as antiallodynic effects . These studies suggest that 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride may also undergo specific chemical interactions with biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are closely related to their molecular structure. The crystalline properties, such as the space group and unit-cell dimensions, have been determined for some fluorinated analogs . The isomorphism and hydrogen bonding patterns observed in hydroxyvinyl benzazepine analogs provide additional information on the potential physical properties of the compound . These properties are essential for understanding the compound's behavior in various environments and its suitability for pharmaceutical applications.
科学的研究の応用
Crystal Structure and Isomorphism
Research has demonstrated that compounds like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and its analogues exhibit isomorphism, but with variations in unit-cell dimensions affecting intermolecular interactions. This is significant for understanding the crystal packing and molecular interactions within these compounds (Acosta et al., 2009; Blanco et al., 2012).
Synthetic Approaches
Studies have also focused on the synthesis of various derivatives of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, highlighting regioselective formation processes and the potential for combinatorial production of these compounds. Such synthetic methods pave the way for exploring these compounds' therapeutic potentials (Dorogov et al., 2006).
Supramolecular Structures
The examination of supramolecular structures formed by 7-Fluoro derivatives of benzazepine emphasizes the role of hydrogen bonding in creating complex molecular arrangements. These studies offer insights into how slight modifications in molecular structure can significantly affect the overall crystal packing and molecular assembly (Blanco et al., 2008).
Potential Therapeutic Applications
Research into 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine shows promising directions in inhibiting human nitric oxide synthase, particularly neuronal NOS. This has implications for developing new treatments for conditions like neuropathic pain, demonstrating the therapeutic potential of these compounds (Annedi et al., 2012).
Annulation and Heterocyclic Fusion
Further studies have explored the annulation of the benzazepinone ring with various heterocyclic units, showcasing a versatile synthetic approach to creating novel compounds with potentially significant biological activities (Anand et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWINHIEUHRJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)


![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)